molecular formula C17H10Cl3N3O B11831468 Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate

Cat. No.: B11831468
M. Wt: 378.6 g/mol
InChI Key: CKIUKIAMZDUBBQ-UHFFFAOYSA-N
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Description

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trichloroacetimidate group and two cyanophenyl groups. It is primarily used as a reagent in organic synthesis, particularly in the formation of glycosidic bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate typically involves the reaction of 4-cyanobenzyl alcohol with 2,2,2-trichloroacetimidate under acidic conditions. The reaction is usually carried out in the presence of a catalytic amount of an acid such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids like trifluoromethanesulfonic acid and bases like sodium hydroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis yields 4-cyanobenzyl alcohol and trichloroacetamide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In glycosylation reactions, for example, the compound acts as a glycosyl donor, transferring the glycosyl group to an acceptor molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is unique due to the presence of two cyanophenyl groups, which can influence its reactivity and the types of products formed. This makes it a valuable reagent in specific synthetic applications where the cyanophenyl groups provide additional functionality .

Properties

Molecular Formula

C17H10Cl3N3O

Molecular Weight

378.6 g/mol

IUPAC Name

bis(4-cyanophenyl)methyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C17H10Cl3N3O/c18-17(19,20)16(23)24-15(13-5-1-11(9-21)2-6-13)14-7-3-12(10-22)4-8-14/h1-8,15,23H

InChI Key

CKIUKIAMZDUBBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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